N,N'-Diformyl-L-cystine

Descripción general

Descripción

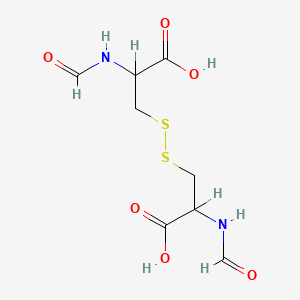

N,N’-Diformyl-L-cystine is a synthetic compound with the molecular formula C8H12N2O6S2 and a molecular weight of 296.3 g/mol. It is derived from L-cystine, which is an oxidized dimer of the amino acid L-cysteine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Diformyl-L-cystine can be synthesized through the formylation of L-cystine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino groups without affecting the disulfide bond .

Industrial Production Methods: While specific industrial production methods for N,N’-Diformyl-L-cystine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Diformyl-L-cystine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in N,N’-Diformyl-L-cystine can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The disulfide bond can be reduced to yield the corresponding thiol derivatives.

Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N'-Diformyl-L-cystine has potential therapeutic applications, particularly in the following areas:

- Antioxidant Activity : It may act as a precursor for compounds with antioxidant properties, helping to mitigate oxidative stress in biological systems .

- Drug Development : The compound can be utilized in the synthesis of novel pharmaceuticals aimed at treating conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

- Cosmetic Applications : Due to its cysteine content, this compound is explored for use in cosmetic formulations aimed at improving skin health and appearance by promoting collagen synthesis and providing antioxidant protection .

Biochemical Research

In biochemical research, this compound serves several important roles:

- Redox Biology : The compound's disulfide bond can participate in redox reactions, making it useful for studying cellular redox states and signaling pathways .

- Protein Interaction Studies : It is employed to investigate protein-ligand interactions due to its ability to modify thiol groups in proteins, which can influence protein folding and function .

- Cellular Uptake Studies : Researchers utilize this compound to study cysteine uptake mechanisms in cells, contributing to our understanding of amino acid transport and metabolism .

Material Science

This compound is also being explored in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as biodegradability and mechanical strength. Its ability to form cross-links through disulfide bonds makes it a candidate for developing advanced materials with specific functional properties .

- Nanotechnology : Its unique chemical structure allows for potential applications in nanomaterials, where it can serve as a building block for constructing nanoscale devices or drug delivery systems .

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant compounds, drug synthesis | Reduces oxidative stress |

| Biochemical Research | Redox biology studies, protein interactions | Enhances understanding of cellular processes |

| Material Science | Polymer enhancement, nanomaterial development | Improves material properties |

Case Studies

- Antioxidant Properties : A study demonstrated that derivatives of cysteine, including this compound, exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models. This suggests potential therapeutic applications in age-related diseases .

- Cosmetic Formulations : Research has indicated that incorporating cysteine derivatives into skincare products can improve skin elasticity and reduce signs of aging. This compound's stability and effectiveness make it an attractive candidate for cosmetic applications .

- Polymer Development : In material science, researchers have successfully integrated this compound into biodegradable polymers, enhancing their mechanical properties while maintaining environmental sustainability. This application highlights the compound's versatility beyond traditional uses .

Mecanismo De Acción

The mechanism of action of N,N’-Diformyl-L-cystine involves its ability to undergo redox reactions due to the presence of the disulfide bond. This property allows it to participate in various biochemical processes, including the regulation of oxidative stress and the modulation of redox-sensitive signaling pathways. The formyl groups may also play a role in its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

- N,N’-Diphtalyl-L-cystine

- N,N’-Di-p-tosyl-L-cystine

- N,N’-Bis(2,4-dinitrophenyl)-L-cystine

- N,N’-Dicarbobenzoxy-L-cystine

- N-Carbamoyl-L-cysteine

- N,N’-Dibenzoyl-L-cystine

- L-Cystine

- N-Acetyl-L-cysteine

Comparison: N,N’-Diformyl-L-cystine is unique due to the presence of formyl groups, which impart distinct chemical properties and reactivity compared to other derivatives of L-cystine. For instance, N-Acetyl-L-cysteine is widely used as a mucolytic agent and antioxidant, whereas N,N’-Diformyl-L-cystine’s applications are more focused on research and industrial uses .

Propiedades

IUPAC Name |

3-[(2-carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYQLWRZIWXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC=O)SSCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952065 | |

| Record name | N,N'-Bis(hydroxymethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29581-98-4 | |

| Record name | N,N'-Diformyl-L-cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(hydroxymethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.